molecular formula C14H6FN3 B14577894 (7-Fluoronaphthalen-2-yl)methanetricarbonitrile CAS No. 61653-15-4

(7-Fluoronaphthalen-2-yl)methanetricarbonitrile

Cat. No.: B14577894
CAS No.: 61653-15-4
M. Wt: 235.22 g/mol
InChI Key: VALRPKJEOVZHLQ-UHFFFAOYSA-N
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Description

(7-Fluoronaphthalen-2-yl)methanetricarbonitrile is a chemical compound that belongs to the class of organic compounds known as naphthalenes. These compounds contain a naphthalene moiety, which consists of two fused benzene rings. The presence of a fluorine atom and three cyano groups attached to the naphthalene ring makes this compound unique and potentially useful in various scientific applications .

Preparation Methods

The synthesis of (7-Fluoronaphthalen-2-yl)methanetricarbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

(7-Fluoronaphthalen-2-yl)methanetricarbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(7-Fluoronaphthalen-2-yl)methanetricarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (7-Fluoronaphthalen-2-yl)methanetricarbonitrile involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and cyano groups allows it to form strong interactions with various biological molecules, potentially affecting their function and activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

(7-Fluoronaphthalen-2-yl)methanetricarbonitrile can be compared with other similar compounds, such as:

The unique combination of the fluorine atom and cyano groups in this compound makes it distinct from these similar compounds and potentially more versatile in various applications.

Properties

CAS No.

61653-15-4

Molecular Formula

C14H6FN3

Molecular Weight

235.22 g/mol

IUPAC Name

(7-fluoronaphthalen-2-yl)methanetricarbonitrile

InChI

InChI=1S/C14H6FN3/c15-13-4-2-10-1-3-12(5-11(10)6-13)14(7-16,8-17)9-18/h1-6H

InChI Key

VALRPKJEOVZHLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)F)C(C#N)(C#N)C#N

Origin of Product

United States

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